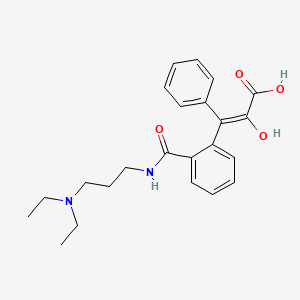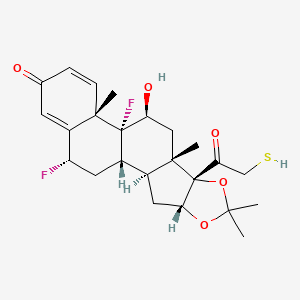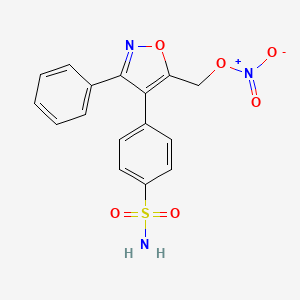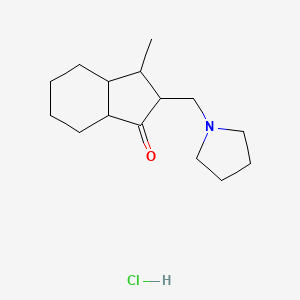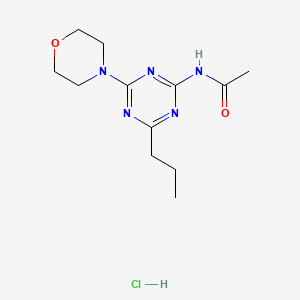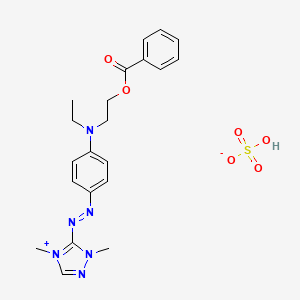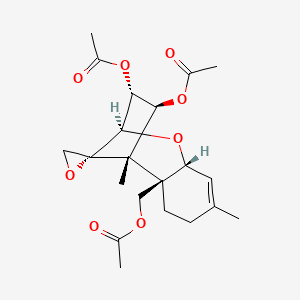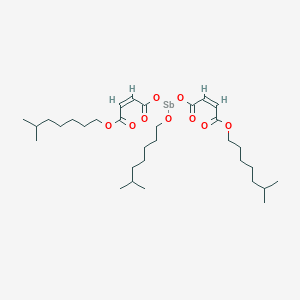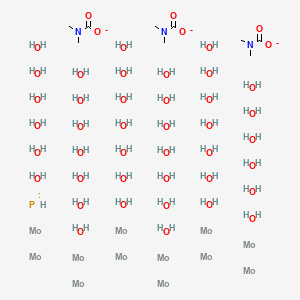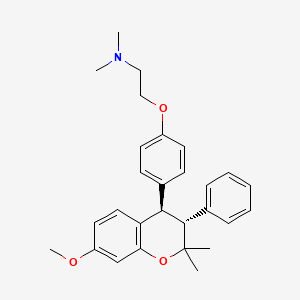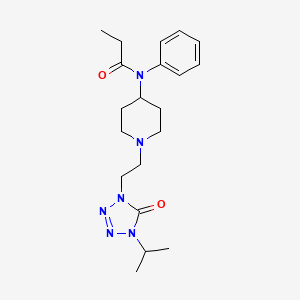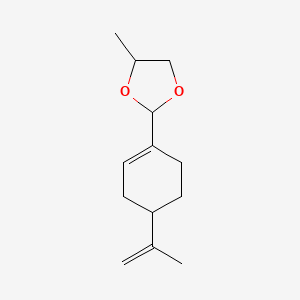
Perillaldehyde propyleneglycol acetal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perillaldehyde propyleneglycol acetal is a chemical compound known for its applications in the flavor and fragrance industry. It is recognized for its unique aroma profile, which is often described as spicy and herbaceous. This compound is generally regarded as safe (GRAS) for use in food products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Perillaldehyde propyleneglycol acetal is synthesized through the acetalization of perillaldehyde with propylene glycol. This reaction typically involves the use of acid catalysts to facilitate the formation of the acetal. The reaction conditions often include a controlled temperature range and the removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetalization processes. These processes utilize efficient catalysts and optimized reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions: Perillaldehyde propyleneglycol acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetal back to the original aldehyde and alcohol components.
Substitution: The acetal group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may regenerate the original aldehyde and alcohol .
Aplicaciones Científicas De Investigación
Perillaldehyde propyleneglycol acetal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for aldehydes and ketones.
Biology: The compound has been studied for its antifungal properties, particularly against Aspergillus flavus.
Mecanismo De Acción
The mechanism by which perillaldehyde propyleneglycol acetal exerts its effects involves several molecular targets and pathways:
Antifungal Activity: The compound induces cell death in Aspergillus flavus by inhibiting energy metabolism and causing the accumulation of reactive oxygen species (ROS).
Molecular Targets: Key pathways affected include glycolysis, the pentose phosphate pathway, MAPK signaling, and GSH metabolism.
Comparación Con Compuestos Similares
Perillaldehyde: The parent compound, known for its strong aroma and flavor properties.
Propylene Glycol: A common solvent and humectant used in various applications.
Other Acetals: Compounds such as benzaldehyde dimethyl acetal and acetaldehyde diethyl acetal share similar chemical properties and uses.
Uniqueness: Perillaldehyde propyleneglycol acetal stands out due to its specific combination of aroma profile and chemical stability. Its unique structure allows it to be used effectively in both flavor and fragrance applications, as well as in scientific research for its antifungal properties .
Propiedades
Número CAS |
121199-28-8 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
4-methyl-2-(4-prop-1-en-2-ylcyclohexen-1-yl)-1,3-dioxolane |
InChI |
InChI=1S/C13H20O2/c1-9(2)11-4-6-12(7-5-11)13-14-8-10(3)15-13/h6,10-11,13H,1,4-5,7-8H2,2-3H3 |
Clave InChI |
WLEMGLXEMVZVIX-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(O1)C2=CCC(CC2)C(=C)C |
Densidad |
0.991-1.001 (20°) |
Descripción física |
Pale yellowish oily liquid; Fatty spicy herbaceous aroma |
Solubilidad |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


